molecular formula C26H23FN2O5S B15027109 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15027109
M. Wt: 494.5 g/mol
InChI Key: KNWJZLYWIRGJBY-UHFFFAOYSA-N
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Description

7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

The synthesis of 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole ring and the fluoro, methoxy, and methylbutoxy substituents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the methoxy and methylbutoxy groups makes it susceptible to oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the fluoro or thiazole moieties under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds include other fluorinated thiazole derivatives and chromeno[2,3-c]pyrrole analogs. What sets 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

Properties

Molecular Formula

C26H23FN2O5S

Molecular Weight

494.5 g/mol

IUPAC Name

7-fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H23FN2O5S/c1-14(2)8-10-33-19-6-4-15(12-20(19)32-3)22-21-23(30)17-13-16(27)5-7-18(17)34-24(21)25(31)29(22)26-28-9-11-35-26/h4-7,9,11-14,22H,8,10H2,1-3H3

InChI Key

KNWJZLYWIRGJBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

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